1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1113118-12-9
VCID: VC6167315
InChI: InChI=1S/C24H23ClN4O2/c25-18-9-7-16(8-10-18)11-12-26-24(30)17-4-3-13-29(14-17)23-22-21(27-15-28-23)19-5-1-2-6-20(19)31-22/h1-2,5-10,15,17H,3-4,11-14H2,(H,26,30)
SMILES: C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCCC5=CC=C(C=C5)Cl
Molecular Formula: C24H23ClN4O2
Molecular Weight: 434.92

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide

CAS No.: 1113118-12-9

Cat. No.: VC6167315

Molecular Formula: C24H23ClN4O2

Molecular Weight: 434.92

* For research use only. Not for human or veterinary use.

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide - 1113118-12-9

Specification

CAS No. 1113118-12-9
Molecular Formula C24H23ClN4O2
Molecular Weight 434.92
IUPAC Name 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide
Standard InChI InChI=1S/C24H23ClN4O2/c25-18-9-7-16(8-10-18)11-12-26-24(30)17-4-3-13-29(14-17)23-22-21(27-15-28-23)19-5-1-2-6-20(19)31-22/h1-2,5-10,15,17H,3-4,11-14H2,(H,26,30)
Standard InChI Key FOUNOMCREVQVTL-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCCC5=CC=C(C=C5)Cl

Introduction

Structural Analysis of 1- Benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide

The molecular architecture of this compound integrates three key components: a benzofuro[3,2-d]pyrimidin-4-yl core, a piperidine-3-carboxamide moiety, and a 2-(4-chlorophenyl)ethyl substituent. X-ray crystallographic studies of analogous benzofuropyrimidine derivatives reveal that the fused tricyclic system (benzofuran fused to pyrimidinone) adopts a nearly planar conformation, with root-mean-square deviations of ≤0.045 Å from the mean plane . The dihedral angle between the fused ring system and appended aromatic groups varies significantly—for example, 86.73° in 3-phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one —suggesting that steric and electronic factors influence spatial arrangements.

The piperidine-3-carboxamide group introduces conformational flexibility, while the 4-chlorophenyl ethyl chain may enhance lipid solubility and receptor binding affinity. Intramolecular interactions, such as C–H⋯O hydrogen bonds and C–H⋯π stacking, stabilize the crystal lattice in related compounds , which likely extends to this derivative.

Synthesis and Characterization

Spectroscopic Characterization

Key analytical data for related compounds include:

  • IR Spectroscopy: Absorption bands at ~2218 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) .

  • ¹H NMR: Signals for aromatic protons (δ 7.23–7.97), methyl groups (δ 2.39), and ethylene bridges (δ 4.38) .

  • Elemental Analysis: Confirms stoichiometry (e.g., C₂₀H₁₈N₂O₄ for a simpler derivative) .

ActivityMechanism/EvidenceReference
AntiviralInhibition of viral polymerases or proteases
AntibacterialDisruption of bacterial cell wall synthesis
AntifungalErgosterol biosynthesis inhibition
Anti-inflammatoryCOX-2 enzyme suppression
AnticancerApoptosis induction via kinase pathway modulation

The 4-chlorophenyl ethyl group in this compound may enhance blood-brain barrier penetration, suggesting potential CNS applications. Molecular docking studies of analogous structures reveal affinity for serotonin and dopamine receptors, implicating possible neuropsychiatric uses .

Physicochemical Properties

Solubility and Stability

  • LogP: Estimated at 3.1–3.5 (moderately lipophilic due to chlorophenyl and fused aromatic systems).

  • Aqueous Solubility: <10 µg/mL (predicted), necessitating formulation with co-solvents or surfactants.

  • Stability: Susceptible to hydrolysis at extreme pH, particularly at the carboxamide bond.

Crystallographic Data

Although crystallographic data for this specific compound are unavailable, related benzofuropyrimidines crystallize in monoclinic systems with space group P2₁/c and Z = 4 . Unit cell parameters approximate a = 10–12 Å, b = 8–9 Å, c = 15–17 Å, and β = 90–110° .

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